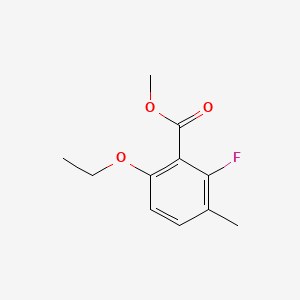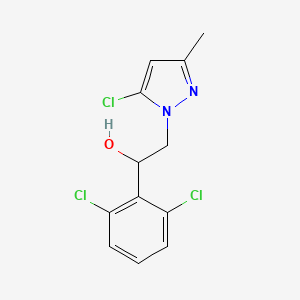
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position.
Coupling with 2,6-dichlorobenzaldehyde: The chlorinated pyrazole is then reacted with 2,6-dichlorobenzaldehyde in the presence of a base such as potassium carbonate to form the desired ethan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-one, while reduction could produce 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethane.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of specific enzymes or receptors.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it could modulate the activity of the receptor and influence downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-chloro-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol: Lacks the methyl group at the 3-position of the pyrazole ring.
2-(3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol: Lacks the chlorine atom at the 5-position of the pyrazole ring.
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-phenylethan-1-ol: Lacks the chlorine atoms on the phenyl ring.
Uniqueness
The presence of both chlorine atoms on the phenyl ring and the methyl group on the pyrazole ring makes 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol unique. These structural features could influence its chemical reactivity, biological activity, and overall properties.
Propriétés
Formule moléculaire |
C12H11Cl3N2O |
|---|---|
Poids moléculaire |
305.6 g/mol |
Nom IUPAC |
2-(5-chloro-3-methylpyrazol-1-yl)-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C12H11Cl3N2O/c1-7-5-11(15)17(16-7)6-10(18)12-8(13)3-2-4-9(12)14/h2-5,10,18H,6H2,1H3 |
Clé InChI |
RZVSMVMPRMPTJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)Cl)CC(C2=C(C=CC=C2Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


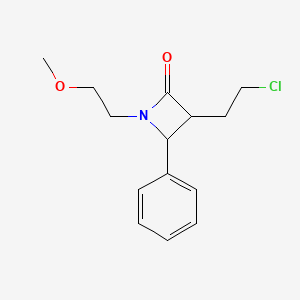
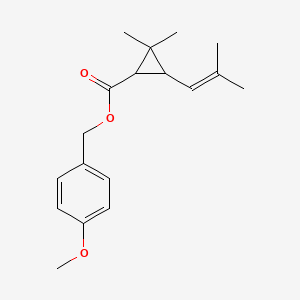

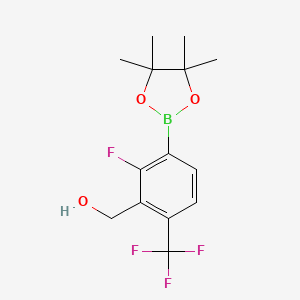
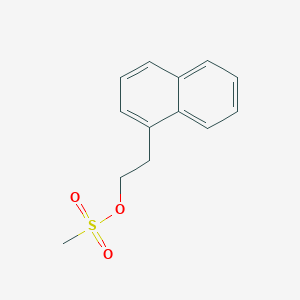
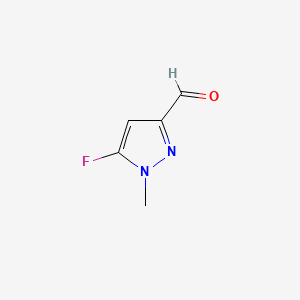
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
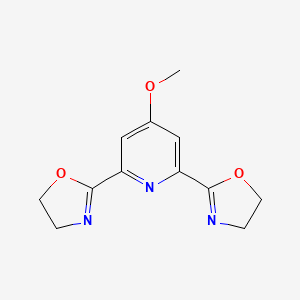
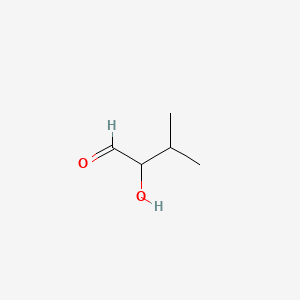
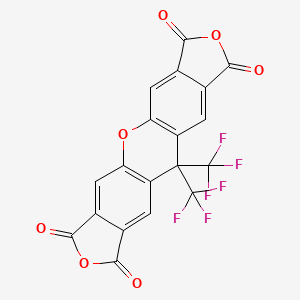
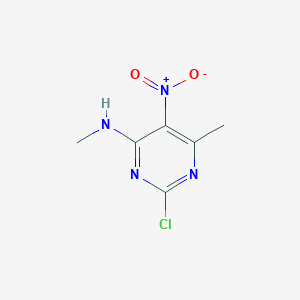
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
